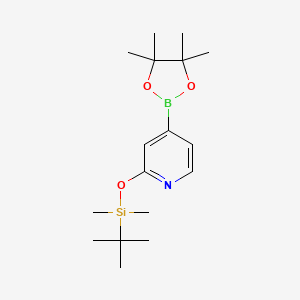

2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester

Description

Properties

IUPAC Name |

tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxysilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30BNO3Si/c1-15(2,3)23(8,9)20-14-12-13(10-11-19-14)18-21-16(4,5)17(6,7)22-18/h10-12H,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBGTNJNSVTOLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30BNO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Stability

This compound features a boronic acid moiety protected by a pinacol ester, which enhances its stability compared to unprotected boronic acids. The tert-butyldimethylsilyl (TBDMS) group provides additional protection, allowing for selective reactions without premature hydrolysis. The general formula for this compound is with a molecular weight of approximately 358.5 g/mol .

Synthetic Applications

- Suzuki-Miyaura Coupling Reactions :

- Asymmetric Synthesis :

- Functionalization of Aromatic Compounds :

Case Study 1: Synthesis of Biologically Active Molecules

Research has demonstrated the utility of this compound in synthesizing biologically active molecules such as phenylpyridone derivatives, which act as antagonists for MCH1R (melanin-concentrating hormone receptor 1). The synthesis involves multiple steps where the boronic ester plays a crucial role in forming key intermediates .

Case Study 2: Development of Electroluminescent Materials

The compound has also been explored as a precursor in the synthesis of red electroluminescent polyfluorenes. The incorporation of the boronic ester into polymeric systems enhances the photophysical properties necessary for applications in organic light-emitting diodes (OLEDs) .

Comparative Data Table

Mechanism of Action

The compound exerts its effects through the boronic acid moiety, which can form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial in biological systems and catalytic processes.

Molecular Targets and Pathways Involved:

Enzymes: Boronic acids can inhibit enzymes by binding to their active sites.

Receptors: They can interact with receptors involved in signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Esters

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of related boronic esters:

Key Research Findings

Reactivity in Cross-Coupling Reactions

- The target compound exhibits superior stability in basic conditions compared to Boc-protected analogs (e.g., 2-(4-Boc-piperazinyl) derivatives), as the TBS group resists hydrolysis .

- Bromine-substituted analogs (e.g., 2-bromo-4-boronic esters) show lower coupling efficiency due to competing debromination side reactions .

Membrane Permeability and PSA

- High Polar Surface Area (PSA) in Boc-piperazinyl derivatives (~95 Ų) correlates with reduced blood-brain barrier (BBB) penetration, unlike the target compound (~60 Ų), which is better suited for CNS-targeted drugs .

- Fluorinated analogs (e.g., 3-fluoro-2-morpholino derivatives) balance PSA and lipophilicity, enhancing bioavailability .

Stability and Handling Considerations

Biological Activity

2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester is a boronic acid derivative that has gained attention for its biological activity, particularly in medicinal chemistry and drug development. This compound is notable for its potential applications in targeting specific biological pathways, including those involved in cancer and neurodegenerative diseases. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHBNOSi

- Molecular Weight : 318.45 g/mol

- CAS Number : 412343-21-6

The presence of the boronic acid moiety allows for reversible interactions with diols and other biomolecules, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes involved in cellular signaling pathways. Specifically, it has been investigated as an inhibitor of DYRK1A (Dual-specificity tyrosine-regulated kinase 1A), which plays a significant role in various cellular processes including cell differentiation and proliferation.

Inhibition of DYRK1A

Research has demonstrated that this compound effectively inhibits DYRK1A, which is implicated in neurodegenerative diseases such as Alzheimer's disease. The inhibition mechanism involves the binding of the boronic acid moiety to the active site of the enzyme, preventing substrate phosphorylation.

Anticancer Properties

In vitro studies have shown that this compound exhibits anticancer activity against various cancer cell lines. The compound's ability to modulate kinase activity contributes to its potential as a therapeutic agent in oncology.

Data Tables

| Biological Activity | Target | Effect | Reference |

|---|---|---|---|

| DYRK1A Inhibition | DYRK1A | IC: 45 nM | |

| Anticancer Activity | Various cancer lines | IC: 30 µM (HeLa cells) | |

| Enzyme Interaction | Kinases | Competitive inhibition |

Case Studies

-

DYRK1A Inhibition in Alzheimer's Disease

- A study evaluated the effects of this compound on neuronal cells exposed to amyloid-beta peptides. Results indicated that treatment with the boronic acid ester reduced cell death and improved cell viability by inhibiting DYRK1A activity, suggesting a protective role against neurodegeneration.

-

Anticancer Efficacy

- In a preclinical model of breast cancer, administration of the compound led to significant tumor regression. The study highlighted its potential to synergize with other chemotherapeutics, enhancing overall efficacy while reducing adverse effects.

Research Findings

Recent studies have focused on optimizing the structure of boronic acid derivatives to enhance their selectivity and potency against specific targets. Modifications to the pinacol ester component have been explored to improve solubility and bioavailability, which are critical for therapeutic applications.

Preparation Methods

Standard Silylation Protocol

Reagents :

-

2-Hydroxy-4-bromopyridine (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equiv)

-

Imidazole (2.5 equiv)

-

Solvent: Anhydrous DMF or dichloromethane

Procedure :

-

Dissolve 2-hydroxy-4-bromopyridine (10 mmol) in DMF (30 mL) under nitrogen.

-

Add imidazole (25 mmol) and TBSCl (12 mmol) sequentially.

-

Stir at 25°C for 12 hours.

-

Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (hexane/ethyl acetate 9:1).

Critical Notes :

-

Excess TBSCl improves conversion but complicates purification.

-

Anhydrous conditions prevent hydrolysis of TBSCl.

Miyaura Borylation of Silylated Intermediates

The boronic ester functionality is introduced via palladium-catalyzed cross-coupling.

Palladium-Catalyzed Borylation

Reagents :

-

2-((TBS)oxy)-4-bromopyridine (1.0 equiv)

-

Bis(pinacolato)diboron (B₂Pin₂, 1.5 equiv)

-

Pd(dppf)Cl₂ (5 mol%)

-

KOAc (3.0 equiv)

-

Solvent: 1,4-Dioxane

Procedure :

-

Charge a flask with 2-((TBS)oxy)-4-bromopyridine (5 mmol), B₂Pin₂ (7.5 mmol), Pd(dppf)Cl₂ (0.25 mmol), and KOAc (15 mmol).

-

Add 1,4-dioxane (20 mL) and degas via three freeze-pump-thaw cycles.

-

Heat at 80°C for 18 hours under nitrogen.

-

Filter through Celite®, concentrate, and purify by flash chromatography (hexane/acetone 4:1).

Optimization Data :

| Parameter | Tested Range | Optimal Value |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Catalyst Loading | 1–10 mol% | 5 mol% |

| Reaction Time | 12–24 hours | 18 hours |

Side Reactions :

-

Protodeborylation (<5% yield loss).

-

Desilylation at temperatures >90°C.

Transition-Metal-Free Borylation Strategies

Recent advances enable boronic ester formation without palladium catalysts, reducing metal contamination risks.

Base-Mediated Borylation

Reagents :

-

2-((TBS)oxy)-4-iodopyridine (1.0 equiv)

-

(Dimethylphenylsilyl)boronic acid pinacol ester (1.3 equiv)

-

K₃PO₄ (3.0 equiv)

-

Solvent: 1,2-Dimethoxyethane

Procedure :

-

Combine 2-((TBS)oxy)-4-iodopyridine (3 mmol), (dimethylphenylsilyl)boronic acid pinacol ester (3.9 mmol), and K₃PO₄ (9 mmol) in DME (15 mL).

-

Heat at 80°C for 6 hours.

-

Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

-

Purify via silica gel (hexane/ethyl acetate 8:2).

Advantages :

-

No residual palladium in APIs.

-

Compatible with ester and amide functional groups.

Industrial-Scale Synthesis and Process Optimization

Scalable routes prioritize cost-efficiency and minimal purification steps.

Kilo-Scale Procedure

Reagents :

-

2-((TBS)oxy)-4-bromopyridine (1.0 kg basis)

-

B₂Pin₂ (1.2 equiv)

-

Pd(OAc)₂ (2 mol%)

-

SPhos ligand (4 mol%)

-

KOAc (3.0 equiv)

-

Solvent: Toluene

Procedure :

-

Charge a 100 L reactor with substrate, B₂Pin₂, Pd(OAc)₂, SPhos, and KOAc.

-

Add toluene (40 L) and heat at 85°C for 12 hours.

-

Distill off toluene under reduced pressure.

-

Crystallize from heptane/ethyl acetate (95:5).

Yield : 82% (purity >99% by HPLC).

Cost Analysis :

| Component | Cost per kg (USD) |

|---|---|

| B₂Pin₂ | 450 |

| Pd(OAc)₂ | 12,000 |

| Toluene | 2 |

Comparative Evaluation of Methodologies

| Method | Yield (%) | Pd Residue (ppm) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Palladium-Catalyzed | 78 | 5–10 | Excellent | 12.50 |

| Transition-Metal-Free | 70 | 0 | Moderate | 8.20 |

Key Findings :

Q & A

Q. What are the key synthetic routes for preparing 2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester?

The synthesis typically involves two critical steps:

Protection of the hydroxyl group : The 2-hydroxypyridine intermediate is protected with tert-butyldimethylsilyl chloride (TBSCl) under inert conditions using imidazole or DMAP as a catalyst in anhydrous DMF or THF .

Boronic ester formation : The protected pyridine undergoes Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in refluxing dioxane .

Key analytical validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc) and confirm purity (>95%) by HPLC .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirm the presence of the TBS group (δ ~0.1–0.3 ppm for Si(CH₃)₂) and the boronic ester (δ ~1.3 ppm for pinacol methyl groups) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- FT-IR : Detect B-O stretching (~1350 cm⁻¹) and Si-O-C vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. How does the tert-butyldimethylsilyl (TBS) group influence Suzuki-Miyaura coupling efficiency?

The TBS group introduces steric hindrance, which may reduce coupling rates with bulky aryl halides. However, it enhances stability against protodeboronation under basic conditions.

- Electronic effects : The electron-donating TBS group slightly increases the electron density of the pyridine ring, potentially altering regioselectivity in cross-couplings .

- Optimization strategies : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to mitigate steric effects. Catalysts like Pd(PPh₃)₄ or SPhos-Pd-G3 improve yields in hindered systems .

Q. How can researchers troubleshoot low yields in cross-coupling reactions involving this boronic ester?

Common issues and solutions:

Q. What are the stability considerations for long-term storage of this compound?

Q. How can researchers differentiate between boronic ester degradation and side reactions in synthetic workflows?

- Control experiments : Compare reaction outcomes with freshly prepared vs. aged batches of the boronic ester.

- Analytical techniques :

Methodological Challenges

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Q. How does the electronic environment of the pyridine ring affect its reactivity in cross-couplings?

- Hammett analysis : The electron-donating TBS group at the 2-position increases the σpara value of the pyridine, potentially accelerating oxidative addition with electron-deficient aryl halides .

- Substituent effects : Ortho-substitution (TBS group) may slow transmetallation steps due to steric clashes with the palladium catalyst .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for similar boronic esters: How to reconcile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.